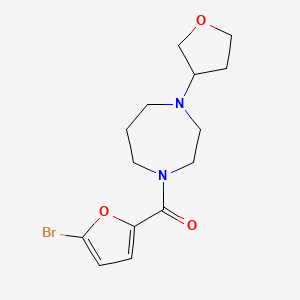

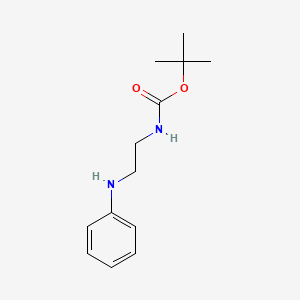

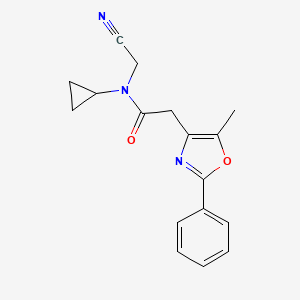

N-((4-methyl-2-phenylthiazol-5-yl)methyl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4-methyl-2-phenylthiazol-5-yl)methyl)pyridine-3-sulfonamide” is a compound that combines thiazole and sulfonamide, groups with known antibacterial activity . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Molecular Structure Analysis

The molecular structure of thiazole, a component of the compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

The compound is part of a class of hybrid antimicrobials that combine the effect of two or more agents . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .

科学的研究の応用

Organic Synthesis and Chemical Reactions

- The rearrangement of serine and threonine-based sulfonamides has been explored, leading to the synthesis of chiral pyrrolidin-3-ones, providing a mechanistic explanation for the reaction and outlining its scope and limitations (Králová et al., 2019).

- A one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been developed, showcasing a novel approach to heterocyclic compound synthesis with potential applications in drug design and discovery (Rozentsveig et al., 2013).

Antibacterial and Antimicrobial Activity

- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial properties, showing potential as new antibacterial agents (Azab et al., 2013).

- A study on the generation of broad specificity antibodies for sulfonamide antibiotics led to the development of a highly sensitive ELISA for analyzing milk samples, highlighting the importance of these compounds in food safety and pharmacology (Adrián et al., 2009).

将来の方向性

The compound represents a promising antibacterial therapeutic strategy . The work suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide . This could pave the way for future research in the development of effective antibacterial agents.

作用機序

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a wide range of biological targets . These targets can include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways . These can include pathways involved in inflammation, pain sensation, microbial infection, and cancer, among others.

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties . The bioavailability of the compound would depend on these properties, as well as factors such as the route of administration and the presence of any functional groups that may impact its absorption or metabolism.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could potentially include changes in cellular signaling, alterations in gene expression, or direct cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the specific biological context (e.g., the type of cells or tissues present) and the physiological state of the organism.

特性

IUPAC Name |

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-12-15(22-16(19-12)13-6-3-2-4-7-13)11-18-23(20,21)14-8-5-9-17-10-14/h2-10,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHGMESNDJSRFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methyl-2-phenylthiazol-5-yl)methyl)pyridine-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

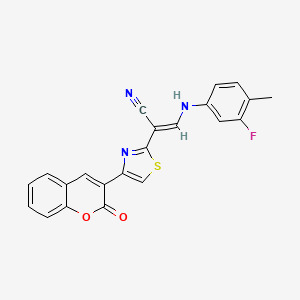

![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)

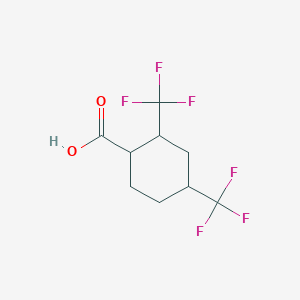

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)

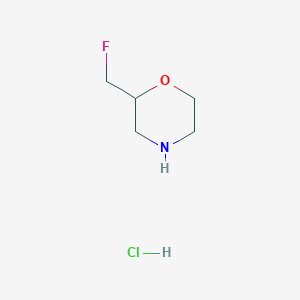

![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)